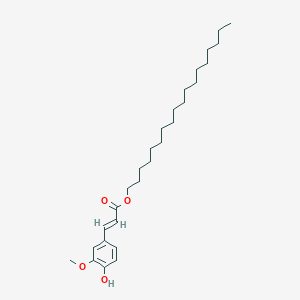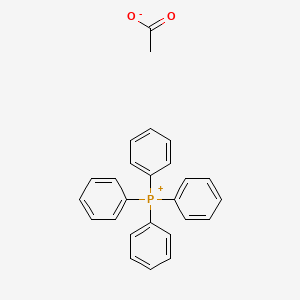
2,7-Dihydroxyxanthen-9-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,7-Dihydroxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of phloroglucinol with salicylic acid . The reaction typically proceeds under acidic conditions, often using acetic anhydride as a dehydrating agent . Another method involves the use of 2-nitrobenzaldehydes and phenols under eco-friendly conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions has been explored to improve efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dihydroxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Lewis acids like aluminum chloride can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted xanthones and dihydro derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
2,7-Dihydroxyxanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as an anticancer agent and its ability to modulate the Nrf2 pathway, which is involved in cellular response to oxidative stress.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dihydroxyxanthen-9-one involves its interaction with various molecular targets. It has been shown to inhibit P-glycoprotein, which is involved in multidrug resistance in cancer cells . Additionally, it modulates the Nrf2 pathway, enhancing the cellular response to oxidative stress and inflammation .
Comparación Con Compuestos Similares
2,7-Dihydroxyxanthen-9-one can be compared with other xanthone derivatives:
1,3-Dihydroxyxanthen-9-one: Similar in structure but with hydroxyl groups at different positions, leading to different biological activities.
Pyranoxanthones: These compounds have an additional pyranyl ring, which can enhance their biological activities.
Azaxanthones: These contain nitrogen atoms in the aromatic ring, offering better solubility and different pharmacological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.
Propiedades
IUPAC Name |
2,7-dihydroxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMFQSCZNDSWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)

![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)



![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenoxy]-1-pyrrolidinyl]-](/img/structure/B3192743.png)
